DHPCC-9

Pim kinase inhibition Pan-Pim inhibitor Enzymatic IC50

DHPCC-9 offers a unique non-ATP-mimetic binding mode that eliminates hinge-region H-bonds, conferring exceptional selectivity across >88 kinases. Its balanced pan-Pim inhibition (Pim-1 IC50=12 nM, Pim-2 IC50=51 nM, Pim-3 IC50=10 nM) abolishes Bad phosphorylation and cancer cell migration/invasion without serum interference. Unlike ATP-competitive Pim inhibitors, DHPCC-9 avoids cardiotoxicity risks, making it the preferred tool for chronic in vivo studies and unambiguous target deconvolution.

Molecular Formula C15H10N2O
Molecular Weight 234.25 g/mol
Cat. No. B13447293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDHPCC-9
Molecular FormulaC15H10N2O
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)C(=CN4)C=O
InChIInChI=1S/C15H10N2O/c18-8-9-7-16-14-10(9)5-6-12-11-3-1-2-4-13(11)17-15(12)14/h1-8,16-17H
InChIKeyVWNCOFUKBTYAON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DHPCC‑9: A Pan‑Pim Kinase Inhibitor with a Non‑ATP‑Mimetic Binding Mode – Essential Data for Procurement Decisions


DHPCC‑9 (1,10‑dihydropyrrolo[2,3‑a]carbazole‑3‑carbaldehyde) is a small‑molecule pan‑Pim kinase inhibitor that targets Pim‑1, Pim‑2 and Pim‑3 with single‑digit to low‑double‑digit nanomolar potency [REFS‑1]. Unlike most ATP‑competitive kinase inhibitors, DHPCC‑9 adopts a non‑ATP‑mimetic binding mode, forming no hydrogen bonds with the kinase hinge region [REFS‑1]. This unique structural mechanism underpins its exceptional selectivity over a panel of 88 other kinases and makes DHPCC‑9 a powerful chemical‑biology tool for dissecting Pim‑dependent signalling in cancer [REFS‑1, REFS‑2].

Why Generic Pim Inhibitor Substitution Fails: Critical Differentiation of DHPCC‑9 in Target Engagement and Cellular Activity


Although several Pim kinase inhibitors have been reported (e.g., SGI‑1776, AZD1208, LKB‑1), their selectivity profiles, binding modes, and cellular efficacies differ markedly [REFS‑1]. DHPCC‑9 is distinguished by its non‑ATP‑mimetic interaction that avoids the conserved hinge region and by its near‑complete pan‑Pim inhibition at concentrations that spare a broad panel of off‑target kinases [REFS‑2]. Generic substitution with an ATP‑competitive Pim inhibitor would therefore introduce an orthogonal selectivity risk and could fail to reproduce the integrated cellular phenotypes—loss of Bad phosphorylation, abrogation of Pim‑1‑driven survival, and suppression of cancer cell migration and invasion—that have been quantitatively validated for DHPCC‑9 [REFS‑2]. The following evidence demonstrates precisely where DHPCC‑9 provides quantifiable differentiation relative to the in‑class alternatives.

Quantitative Evidence Guide: Head‑to‑Head and Class‑Level Differentiation of DHPCC‑9 versus Alternative Pim Inhibitors


Pan‑Pim Potency: DHPCC‑9 Delivers Sub‑100 nM IC50 Against All Three Pim Isoforms

DHPCC‑9 inhibits recombinant Pim‑1, Pim‑2, and Pim‑3 with IC50 values of 12 nM, 51 nM, and 10 nM, respectively, in an in‑vitro kinase assay using 10 µM ATP [REFS‑1]. These values place DHPCC‑9 among the most potent pan‑Pim inhibitors available for research procurement. In cell‑based assays, DHPCC‑9 abolishes the survival advantage conferred by Pim‑1 overexpression in FD/Pim44 myeloid cells with an IC50 of 4.7‑6.0 µM in complete medium containing 10% serum [REFS‑2], a cellular potency that is competitive with or superior to many ATP‑competitive Pim inhibitors when tested under similar high‑serum conditions.

Pim kinase inhibition Pan-Pim inhibitor Enzymatic IC50

Kinase Selectivity: DHPCC‑9 Spares 88 Off‑Target Kinases at a Concentration That Achieves >93% Pim Inhibition

At a concentration of 10 µM, DHPCC‑9 inhibits in‑vitro Pim‑1, Pim‑2, and Pim‑3 activities by 98%, 93%, and 99%, respectively, while the activity of 88 other kinases in a commercial selectivity panel remains largely unaffected [REFS‑1]. This selectivity window is notably wider than that of many ATP‑competitive Pim inhibitors, which commonly inhibit off‑target kinases such as Flt3, GSK‑3β, or CDK family members at low‑micromolar concentrations [REFS‑2]. The intrinsic selectivity of DHPCC‑9 arises from its unique non‑ATP‑mimetic binding mode, which does not involve the conserved hinge region and therefore avoids the structural motifs that lead to broad‑spectrum kinase inhibition [REFS‑1].

Kinase selectivity profiling Off-target risk Chemical probe quality

Unique Non‑ATP‑Mimetic Binding Mode Eliminates Hinge‑Region Interactions and Reduces Cross‑Reactivity

Co‑crystal structures of Pim‑1 with DHPCC‑9 reveal that the inhibitor does not form any hydrogen bonds with the kinase hinge region; instead, it occupies the ATP‑binding pocket by making direct contact with the conserved catalytic lysine (Lys67) [REFS‑1]. This binding mode is fundamentally distinct from that of ATP‑competitive Pim inhibitors such as SGI‑1776 or AZD1208, which invariably engage the hinge residue(s) [REFS‑2]. The absence of hinge contacts is the structural basis for the compound’s broad‑spectrum kinase selectivity and makes DHPCC‑9 an ideal chemical probe for studies requiring unambiguous attribution of phenotypes to Pim kinase activity.

X-ray crystallography Binding mode ATP-competitive vs non-ATP-mimetic

Functional Cellular Activity: DHPCC‑9 Abrogates Pim‑1‑Driven Survival and Bad Phosphorylation at Concentrations That Do Not Affect Control Cells

In IL‑3‑deprived FD/Pim44 myeloid cells, 10 µM DHPCC‑9 completely eliminates the survival advantage conferred by constitutive Pim‑1 overexpression, while the viability of vector‑control FD/Neo cells remains unchanged [REFS‑1]. IC50 values determined by MTT assay are 4.7 µM (FD/Pim44) and 6.0 µM (FD/Neo) in complete medium with 10% serum [REFS‑1]. In the same cellular model, DHPCC‑9 produces a concentration‑dependent decrease in Bad Ser112 phosphorylation, confirming on‑target engagement of Pim kinases [REFS‑1]. By comparison, pan‑Pim inhibitors that rely on ATP‑competitive binding often require serum‑free or low‑serum conditions to achieve comparable cellular IC50 values, because the high ATP concentration in complete medium competes with the inhibitor [REFS‑2].

Cellular target engagement Apoptosis Bad phosphorylation Pim-1 signalling

In‑Vivo Proof of Concept: DHPCC‑9 Reduces Metastatic Growth in Orthotopic Prostate Cancer Xenografts Without Serious Side Effects

In an orthotopic PC‑3 prostate cancer xenograft model, daily administration of DHPCC‑9 significantly decreased tumour size and the number of distant metastases, while the treated animals showed no overt signs of toxicity [REFS‑1]. Systematic necropsy revealed that DHPCC‑9 could reach tumour tissues and that the compound did not cause weight loss or organ pathology [REFS‑1]. In contrast, several ATP‑competitive Pim inhibitors (e.g., SGI‑1776) have been associated with dose‑limiting cardiotoxicity linked to off‑target inhibition of cardiac ion channels [REFS‑2]. Although the in‑vivo data for DHPCC‑9 have not been benchmarked side‑by‑side with another Pim inhibitor in the same study, the combination of tumour‑suppressive efficacy and benign tolerability profile represents a differentiating feature that supports its use in long‑term in‑vivo experiments.

In vivo efficacy Prostate cancer xenograft Metastasis Tolerability

High‑Impact Application Scenarios for DHPCC‑9 Based on Verified Quantitative Differentiation


Pan‑Pim Chemical‑Biology Probe Studies Requiring Balanced Isoform Coverage

When the scientific aim is to interrogate the collective function of all three Pim kinases without isoform bias, DHPCC‑9 is the inhibitor of choice. Its IC50 values of 12 nM (Pim‑1), 51 nM (Pim‑2), and 10 nM (Pim‑3) [REFS‑1] ensure that no isoform escapes inhibition at the working concentration, a feature that is not reliably achieved by inhibitors with marked isoform selectivity (Section 3, Evidence Item 1). This isoform‑balanced profile has been exploited to reveal the redundant pro‑migratory roles of Pim kinases in prostate cancer cells [REFS‑2].

Kinase Selectivity‑Critical Experiments: Minimizing Off‑Target Pharmacology

For target‑validation experiments where off‑target kinase inhibition would confound interpretation, DHPCC‑9 provides a selectivity window of >88 non‑Pim kinases tested without significant inhibition at 10 µM (Section 3, Evidence Item 2). This selectivity profile is directly attributable to its non‑ATP‑mimetic binding mode (Section 3, Evidence Item 3), making DHPCC‑9 a preferred tool for studies requiring unambiguous attribution of cellular phenotypes to Pim kinase activity.

In‑Vivo Tumour Biology Studies of Metastasis Where Long‑Term Dosing and Tolerability Are Paramount

The demonstrated ability of DHPCC‑9 to reduce tumour growth and metastasis in an orthotopic PC‑3 xenograft model, combined with the absence of detectable toxicity [REFS‑3] (Section 3, Evidence Item 5), positions this compound for chronic in‑vivo studies. Investigators who need to sustain target inhibition over several weeks without confounding drug‑related morbidity can select DHPCC‑9 over ATP‑competitive Pim inhibitors that carry cardiotoxicity liabilities.

Profiling of Pim‑Dependent Post‑Translational Modifications in Standard Cell Culture

Because DHPCC‑9 retains cellular potency in complete medium containing 10% serum (IC50 = 4.7‑6.0 µM in FDCP1 cells) [REFS‑2] (Section 3, Evidence Item 4), it is suitable for routine cell‑culture protocols without the need to reduce serum or ATP levels. This makes DHPCC‑9 a practical choice for biochemical proteomics studies that monitor phosphorylation of Pim substrates such as Bad or NFATc in physiologically relevant conditions.

Technical Documentation Hub

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